3-(3-Chlorophenyl)propiolic acid
Overview
Description
3-(3-Chlorophenyl)propiolic acid is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 .
Molecular Structure Analysis
The InChI code for 3-(3-Chlorophenyl)propiolic acid is 1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) . This indicates the presence of a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position) and a propiolic acid group (a three-carbon chain with a terminal carboxylic acid group).Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)propiolic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
- Spectroscopic Characterization and Quantum Chemical Calculations : Studies have been conducted on related chlorophenyl compounds, focusing on their molecular structure and properties. For instance, 3-Chlorophenyl boronic acid has been characterized using quantum chemical calculations and spectral techniques, providing insights into its spectroscopic properties and molecular interactions (Jeelani et al., 2020).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Some derivatives of chlorophenyl compounds have demonstrated significant antimicrobial properties. For example, compounds involving 3-chlorophenyl groups have shown efficacy against various bacterial strains (Rehman et al., 2016).
- Antioxidant Activity : Research indicates that certain chlorophenyl derivatives exhibit antioxidant properties, although their effectiveness in neutralizing superoxide radicals may vary (Arutyunyan et al., 2012).
Environmental Applications
- Removal of Environmental Contaminants : Studies on chlorophenols, closely related to 3-(3-Chlorophenyl)propiolic acid, have explored their removal from aqueous media. This is crucial due to the associated health and environmental risks of chlorophenols (Adeyemi et al., 2020).
Chemical Synthesis and Modification
- Synthesis of Derivatives : Research has focused on the synthesis of various derivatives of chlorophenyl compounds. This includes the development of techniques for synthesizing diarylalkynes from propiolic acid, highlighting the versatility of these compounds in chemical synthesis (Park et al., 2010).
Applications in Organic Reactions
- Role in Organic Reactions : Propiolic acids, including 3-(3-Chlorophenyl)propiolic acid, have seen recent advances in various organic reactions, demonstrating their importance as reactants in diverse chemical processes (Chen et al., 2020).
Safety And Hazards
3-(3-Chlorophenyl)propiolic acid is classified as harmful if swallowed and may cause an allergic skin reaction . It can also cause serious eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .
properties
IUPAC Name |
3-(3-chlorophenyl)prop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZPNZKFMZQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224692 | |
Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID | |
Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-(3-Chlorophenyl)propiolic acid | |
Color/Form |
CRYSTALS FROM ACETIC ACID & BENZENE-PETROLEUM ETHER | |
CAS RN |
7396-28-3 | |
Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007396283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7396-28-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(3-Chlorophenyl)-2-propynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N265Q95PV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
144.3-145.1 °C | |
Record name | 3-(3-CHLOROPHENYL)-2-PROPYNOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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